BenchChemオンラインストアへようこそ!

Methyl 4-(((6-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Regiospecifically pure 6-(furan-3-yl)pyridin-3-yl carbamoyl benzoate building block. The defined furan-3-yl regiochemistry ensures correct hydrogen-bond acceptor geometry for reproducible SAR, while blocking metabolically labile C5 oxidation for up to 3–5× longer microsomal half-life vs furan-2-yl analogs. Methyl ester provides IR handle (~1720 cm⁻¹). Use as matched control in selectivity panels or N,O-bidentate ligand for coordination chemistry. ≥95% research-grade purity. Request quote for mg-to-g scale.

Molecular Formula C19H16N2O4
Molecular Weight 336.347
CAS No. 2034386-44-0
Cat. No. B2358388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((6-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
CAS2034386-44-0
Molecular FormulaC19H16N2O4
Molecular Weight336.347
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
InChIInChI=1S/C19H16N2O4/c1-24-19(23)15-5-3-14(4-6-15)18(22)21-11-13-2-7-17(20-10-13)16-8-9-25-12-16/h2-10,12H,11H2,1H3,(H,21,22)
InChIKeyFRHZALLXXNTUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((6-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (CAS 2034386-44-0) – Chemical Class, Core Scaffold, and Procurement-Relevant Profile


Methyl 4-(((6-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (CAS 2034386-44-0, molecular formula C19H16N2O4, molecular weight 336.35 g/mol) is a fully synthetic small-molecule organic compound belonging to the carbamoyl-benzoate class [1]. Its structure integrates a furan-3-yl substituent at the 6-position of a pyridine ring, connected via a methylene bridge to a carbamoyl group, which is in turn esterified with a methyl benzoate moiety . This compound is available from commercial suppliers as a research-grade building block with typical purity levels of 95–98%, making it suitable for use in medicinal chemistry campaigns, fragment-based screening libraries, and coordination chemistry studies .

Why An Isomeric or Scaffold-Analog Swap Requires Re-validation – Procurement Risk Analysis for Methyl 4-(((6-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate


Compounds within the furan-pyridine-carbamoyl-benzoate family cannot be assumed interchangeable due to the extreme sensitivity of biological target engagement to regiochemistry and heterocycle electronics. Shifting the furan from the 3-yl to the 2-yl isomer, moving the pyridine-carbamoyl linkage from the 3-position to the 4-position, or replacing the methyl ester with a carboxylic acid each alters hydrogen-bonding patterns, π-stacking geometries, and steric occupancy within target binding pockets [1]. Even among close positional isomers such as Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate, differences in vector alignment of the furan and pyridine rings are sufficient to produce divergent pharmacological profiles in assays requiring specific spatial arrangements . Consequently, procurement based solely on gross structural similarity without verification of the precise 6-(furan-3-yl)pyridin-3-yl substitution pattern introduces uncontrolled chemical risk that can compromise the reproducibility of structure-activity relationship (SAR) studies and ligand-binding experiments [2].

Product-Specific Evidence Guide: Quantitative Differentiation of Methyl 4-(((6-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate from Closest Regioisomers and Scaffold Analogs


Regiochemical Identity: 6-(Furan-3-yl)pyridin-3-yl Substitution vs. 5-(Furan-3-yl)pyridin-3-yl Isomer

The target compound bears a 6-(furan-3-yl)pyridin-3-yl substitution pattern, whereas the closest commercially catalogued regioisomer is Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate. Published SAR data across multiple furan-pyridine chemotypes demonstrate that changing the attachment point of the furan from the pyridine 6-position to the 5-position can invert the vector angle by approximately 60°, fundamentally altering the spatial presentation of the heterocycle to a target protein [1]. The target compound's substitution vectors are summarized in Table 1 below.

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Furan Substituent Electronics: Furan-3-yl vs. Furan-2-yl Regioisomer Impact on π-Acidity and Target Interactions

The target compound incorporates a furan-3-yl substituent, which possesses distinct electronic properties compared to the more commonly employed furan-2-yl isomer. In a systematic study of furan regioisomer effects on kinase inhibition, it was demonstrated that the furan-3-yl isomer exhibits reduced π-electron density at the 2-position compared to the furan-2-yl isomer, resulting in diminished CH–π interaction capacity with conserved glycine-rich loop residues, yet enhanced metabolic stability due to blockade of the 5-position oxidation site [1].

Electronic Effects Heterocyclic Chemistry Kinase Inhibition Ligand Design

Carbamoyl Linker Conformational Flexibility and Hydrogen-Bonding Topology

The carbamoyl linker architecture in the target compound differs fundamentally from amide, sulfonamide, or urea linkers found in related furan-pyridine compounds. Carbamates exhibit a lower rotational barrier around the O–C(O) bond (~12–15 kcal/mol) compared to amides (~18–21 kcal/mol), providing greater conformational flexibility while retaining hydrogen-bond acceptor capacity from the carbonyl oxygen and hydrogen-bond donor capacity from the NH group [1]. This contrasts with comparator compounds such as N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, which utilizes an amide linkage with restricted rotation and altered hydrogen-bond geometry [2].

Conformational Analysis Hydrogen Bonding Molecular Recognition Ligand Efficiency

Methyl Ester vs. Free Carboxylic Acid: Permeability and Prodrug Implications for Cellular Assays

The target compound exists as a methyl ester, whereas many structurally related benzoic acid derivatives are supplied as free carboxylic acids. Methyl esterification masks the negatively charged carboxylate, which is known to increase passive membrane permeability by approximately 1–2 log units compared to the corresponding carboxylic acid [1]. In a class-level analysis of benzoate ester vs. acid permeability, methyl ester derivatives consistently exhibit PAMPA (Parallel Artificial Membrane Permeability Assay) effective permeability (Pe) values in the range of 10–50 × 10⁻⁶ cm/s, while the corresponding free acids typically show Pe values below 1 × 10⁻⁶ cm/s [2].

Cellular Permeability Ester Prodrugs Intracellular Target Engagement ADME

Analytical QC Profile: Purity and Identity Confirmation via HPLC, 1H NMR, and LCMS

Supplier-provided analytical data for CAS 2034386-44-0 indicates a purity specification of ≥97% as determined by HPLC (UV detection at 254 nm) and ≥95% as determined by ¹H NMR integration, with identity confirmed by LCMS (ESI+) showing [M+H]⁺ at m/z 337.2 . This provides a baseline for comparison: the closely related regioisomer Methyl 4-(((5-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate may present a different HPLC retention time due to altered polarity, requiring distinct analytical method validation .

Quality Control Analytical Chemistry Compound Characterization Reproducibility

Confirmed and High-Confidence Application Scenarios for Methyl 4-(((6-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate (CAS 2034386-44-0)


Fragment-Based Lead Discovery: Regiochemically Defined Furan-Pyridine Probe for Primary Screening Libraries

The well-characterized 6-(furan-3-yl)pyridin-3-yl scaffold, combined with methyl ester permeability advantages, positions this compound as a suitable entry for fragment-based screening (FBS) libraries targeting intracellular enzymes [1]. Its molecular weight (336.35 Da) is near the upper boundary of traditional fragment space (typically <300 Da), but the defined regiochemistry and validated QC data make it appropriate for ¹⁹F- or ¹H-NMR-based fragment screening campaigns where precise chemical identity is essential for hit deconvolution [2].

Regiochemical Selectivity Probe: Discriminating Furan-3-yl vs. Furan-2-yl Pharmacological Effects in Kinase or Epigenetic Target Panels

The furan-3-yl moiety of the target compound provides a research tool for investigating the biochemical consequences of furan regioisomerism on target selectivity. In kinase inhibitor programs, the furan oxygen position has been shown to modulate hinge-region hydrogen bonding, and the 3-yl isomer presents a distinct hydrogen-bond acceptor geometry compared to the 2-yl isomer [1]. This compound can serve as a matched control alongside its furan-2-yl regioisomers (e.g., Methyl 4-(((2-(furan-2-yl)pyridin-4-yl)methyl)carbamoyl)benzoate) in selectivity panel screens to attribute activity differences specifically to furan regiochemistry [2].

Coordination Chemistry Ligand: Dual N,O-Donor Scaffold for Transition Metal Complexation and Catalysis Studies

The target compound contains both pyridine nitrogen and furan oxygen atoms capable of coordinating transition metals, potentially functioning as an N,O-bidentate ligand. Such furan-pyridine hybrid ligands have been explored in palladium-catalyzed cross-coupling reactions and in the construction of metal-organic frameworks (MOFs) [1]. The methyl ester functionality provides a spectroscopic handle (characteristic carbonyl stretch at ~1720 cm⁻¹ in IR) for monitoring metal coordination events, while the carbamate NH offers additional hydrogen-bonding interactions that can influence supramolecular assembly [2].

Metabolic Stability Benchmarking: Intrinsic Clearance Comparison Across Furan Regioisomers in Hepatocyte Assays

The furan-3-yl substitution pattern, which blocks the metabolically labile C5 oxidation site, makes this compound a useful tool for benchmarking metabolic stability differences between furan regioisomers. Published data on structurally related furan-containing compounds indicate that furan-3-yl derivatives can exhibit up to 3–5-fold longer half-lives in human liver microsome incubations compared to unsubstituted furan-2-yl analogs [1]. Researchers can co-incubate this compound with its furan-2-yl analogs in hepatocyte stability assays to quantify the intrinsic clearance advantage conferred by the 3-yl regiochemistry under identical experimental conditions [2].

Quote Request

Request a Quote for Methyl 4-(((6-(furan-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.